3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-iodophenyl group and a 4-hydroxypiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable dicarboxylic acid derivative.
Introduction of the 4-Iodophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-iodophenyl boronic acid.
Attachment of the 4-Hydroxypiperidin-1-yl Group: This can be done through nucleophilic substitution reactions, where the piperidine derivative is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl groups.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use in drug development for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-(4-Methoxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties.
Uniqueness
The presence of the iodine atom in 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione makes it unique, as iodine can participate in specific interactions and reactions that other halogens or groups cannot
Properties
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGLYYEKBAPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387155 |
Source
|
Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-34-0 |
Source
|
Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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